3-(Isopropylamino)-4-nitrobenzoic acid
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Overview
Description
3-(Isopropylamino)-4-nitrobenzoic acid is an organic compound that features a benzoic acid core substituted with an isopropylamino group at the 3-position and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropylamino)-4-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by amination. One common method is as follows:
Nitration: Benzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Amination: The nitrobenzoic acid is then subjected to reductive amination using isopropylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Isopropylamino)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The isopropylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydroxide.
Major Products
Reduction: 3-(Isopropylamino)-4-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(Isopropylamino)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of nitro and amino substituents on biological activity.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-(Isopropylamino)-4-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the isopropylamino group can enhance binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Lacks the isopropylamino group, making it less versatile in terms of chemical reactivity.
3-Aminobenzoic acid: Lacks the nitro group, affecting its biological activity and reactivity.
3-(Methylamino)-4-nitrobenzoic acid: Similar structure but with a methylamino group instead of an isopropylamino group, leading to different steric and electronic properties.
Uniqueness
3-(Isopropylamino)-4-nitrobenzoic acid is unique due to the presence of both the isopropylamino and nitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-nitro-3-(propan-2-ylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6(2)11-8-5-7(10(13)14)3-4-9(8)12(15)16/h3-6,11H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELWNFNXTXIYIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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